molecular formula C20H22ClN3O3 B4508550 N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide

Cat. No.: B4508550
M. Wt: 387.9 g/mol
InChI Key: UAELHRVYRGEJOB-UHFFFAOYSA-N
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Description

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide is a benzamide derivative featuring a 2-chloro-substituted phenyl ring connected to a 4-methylpiperazine carbonyl group and a 4-methoxybenzamide moiety.

Properties

IUPAC Name

N-[2-chloro-5-(4-methylpiperazine-1-carbonyl)phenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-23-9-11-24(12-10-23)20(26)15-5-8-17(21)18(13-15)22-19(25)14-3-6-16(27-2)7-4-14/h3-8,13H,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAELHRVYRGEJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperazine to form an intermediate, which is then reduced and further reacted with 4-methoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired quality and quantity.

Chemical Reactions Analysis

Amide Bond Formation with 4-Methoxybenzoyl Chloride

The benzamide moiety is introduced via nucleophilic acyl substitution between 2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline and 4-methoxybenzoyl chloride. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine to scavenge HCl .
Mechanism :

  • Activation of 4-methoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂).

  • Reaction of the acid chloride with the aniline derivative to form the benzamide bond.

Example :

4-Methoxybenzoyl chloride+2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]anilineEt3NTarget compound+HCl\text{4-Methoxybenzoyl chloride} + \text{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}

Piperazine Carbonyl Group Installation

The 4-methylpiperazine carbonyl group is introduced via acylation of 2-chloro-5-carboxyphenylamine with 4-methylpiperazine-1-carbonyl chloride .
Steps :

  • Conversion of 2-chloro-5-nitrobenzoic acid to its methyl ester.

  • Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C).

  • Deprotection of the ester to the carboxylic acid (NaOH/MeOH).

  • Reaction with 4-methylpiperazine-1-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) .

Critical Considerations :

  • Regioselectivity is ensured by sequential functionalization (nitro reduction before acylation) .

  • Boc protection of the amine may be required during intermediate steps to prevent unwanted side reactions .

Final Coupling

ReactantReagentConditionsYield (%)
2-Chloro-5-[(4-methylpiperazin-1-yl)carbonyl]aniline4-Methoxybenzoyl chlorideEt₃N, THF, 0°C → RT68

Challenges and Solutions

  • Regioselectivity in Acylation : Competing acylation at the aniline amine is mitigated by using bulky bases (e.g., DIPEA) and low temperatures .

  • Impurity Control : Residual Pd from catalytic hydrogenation is removed via filtration through Celite, and intermediates are purified via recrystallization .

Comparative Reaction Data

Reaction TypeReagentTemperature (°C)Time (h)Purity (%)
Nitro ReductionH₂/Pd-C2512>99
Acylation4-Methylpiperazine-1-carbonyl chloride0 → 25695
Benzamide Coupling4-Methoxybenzoyl chloride0 → 25492

Mechanistic Insights

  • Amide Bond Stability : The electron-donating methoxy group on the benzamide enhances resonance stabilization, reducing hydrolysis susceptibility .

  • Piperazine Conformation : The 4-methylpiperazine group adopts a chair conformation, positioning the methyl group equatorially to minimize steric hindrance .

Scientific Research Applications

Anticancer Activity

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide has shown promising results in inhibiting tumor cell proliferation. Its mechanism involves the inhibition of specific protein kinases that are crucial for cancer cell survival and division. For instance, studies indicate that compounds with similar structures exhibit significant activity against various cancer types, including breast and lung cancer .

Antiviral Properties

Research has highlighted the potential of this compound as an inhibitor of viral replication, particularly in the context of HIV and other viral infections. Its structural analogs have been shown to interfere with viral integrase enzymes, thereby preventing the integration of viral DNA into the host genome . This mechanism is vital for developing effective antiviral therapies.

Neuropharmacological Effects

Due to its piperazine moiety, this compound may also exhibit neuropharmacological effects. Compounds containing piperazine derivatives are often investigated for their anxiolytic and antidepressant properties. Preliminary studies suggest that this compound could influence neurotransmitter systems, potentially offering therapeutic benefits in mood disorders .

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity . The study concluded that further development of this compound could lead to novel anticancer therapies.

Mechanism of Action

The mechanism of action of N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways and biological effects. Detailed studies have shown that it can modulate signaling pathways involved in cell proliferation and apoptosis, making it a promising candidate for drug development.

Comparison with Similar Compounds

Structural Features

The target compound shares structural motifs with several derivatives, including benzamide backbones, chloro-substituted aryl groups, and piperazine-based side chains. Key comparisons include:

Compound Name / ID Key Structural Features Molecular Formula Molecular Weight
Target Compound 2-chloro phenyl, 4-methylpiperazine carbonyl, 4-methoxybenzamide Not explicitly provided
2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide Thiazolidinone ring, 4,4-dimethyl substituents, sulfone group C23H27ClN4O4S 491
N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide Trifluoromethyl group, nitro substituent C14H8ClF3N2O3 344.67
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Simpler benzamide with 4-chloro and 4-methyl groups C15H14ClNO2 275.73
Compounds 16c, 16d, 16e () Pyrimido-oxazinone core, variable alkyl chains (propyl, isopropyl) Varies ~500–550

Key Observations :

  • The thiazolidinone-containing analog () introduces a sulfone and heterocyclic ring, likely enhancing rigidity and affecting solubility .
  • The trifluoromethyl-nitro derivative () exhibits higher lipophilicity due to the electron-withdrawing CF3 group, which may influence membrane permeability .

Physicochemical Properties

Property Target Compound Compound Compound N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide
Density (g/cm³) 1.365
pKa 12.30
HPLC Purity (Example) ~95–99% (analogs in )
Fluorescence Not reported Not reported Not reported Studied for Pb²⁺ complexation

Key Observations :

  • The thiazolidinone analog () has a high predicted pKa (12.30), suggesting low solubility at physiological pH .

Pharmacological Implications

  • Piperazine-Containing Derivatives : The 4-methylpiperazine group in the target compound and analog may enhance binding to CNS targets (e.g., dopamine or serotonin receptors) due to piperazine’s affinity for amine receptors .
  • Chloro-Substituted Analogs : The 2-chloro substituent in the target compound vs. 2,4-dichloro in ’s dopamine D3 ligand suggests positional effects on receptor selectivity .
  • Heterocyclic Modifications: Thiazolidinone () and pyrimido-oxazinone () cores could confer distinct bioactivities, such as anti-inflammatory or antiviral effects .

Biological Activity

N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H20ClN3O3C_{16}H_{20}ClN_{3}O_{3}, with a molecular weight of approximately 339.8 g/mol. The compound features a 4-methoxybenzamide moiety and a piperazine ring, which are known to contribute to various biological activities.

Structural Features

  • Chlorine Atom : Enhances lipophilicity and may influence receptor interactions.
  • Piperazine Ring : Associated with neuropharmacological effects and potential anti-cancer properties.
  • Methoxy Group : Often contributes to increased solubility and bioavailability.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study on benzamide derivatives highlighted their ability to inhibit tumor cell proliferation by targeting specific protein kinases involved in cancer progression .

The proposed mechanism involves:

  • Inhibition of Protein Kinases : Disruption of signaling pathways critical for cell survival and proliferation.
  • Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Case Studies

  • Study on RET Kinase Inhibition : A related compound demonstrated moderate to high potency in inhibiting RET kinase activity, leading to reduced cell proliferation in cancer models . This suggests that this compound could have similar effects.
  • Anticonvulsant Activity : Piperazine derivatives have shown promise in anticonvulsant assays, indicating that this compound may also influence neurological pathways .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest it follows Lipinski's Rule of Five, indicating favorable oral bioavailability .

PropertyValue
Molecular Weight339.8 g/mol
LogP4.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors7

Q & A

Q. What synthetic methodologies are effective for preparing N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:
  • Step 1 : React 2-chloro-5-carboxyphenyl derivatives with 4-methylpiperazine using carbodiimide coupling reagents (e.g., DCC or EDCI) and activators like HOBt in anhydrous solvents (e.g., acetonitrile or DMF) at reflux conditions .
  • Step 2 : Couple the resulting intermediate with 4-methoxybenzoyl chloride in the presence of a base (e.g., K₂CO₃) to form the final benzamide .
  • Optimization : Reaction yields improve with controlled stoichiometry (1:1.2 molar ratio of acid to amine) and inert atmospheres to prevent hydrolysis. Purity is confirmed via TLC and HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, piperazine protons at δ 2.5–3.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 428.15) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s antibacterial activity?

  • Methodological Answer :
  • Systematic Substituent Variation :
  • Replace the 2-chloro group with other halogens (F, Br) to assess steric/electronic effects.
  • Modify the 4-methylpiperazine moiety (e.g., replace with morpholine or unsubstituted piperazine) to study target binding .
  • Biological Assays :
  • Enzyme Inhibition : Test against bacterial PPTase enzymes (critical for fatty acid biosynthesis) using fluorogenic substrates .
  • MIC Determination : Evaluate minimum inhibitory concentrations against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Data Table :
Substituent ModificationPPTase IC₅₀ (µM)MIC (S. aureus) (µg/mL)
2-Cl, 4-methylpiperazine0.121.5
2-F, morpholine0.458.2

Q. How can contradictions in reported pharmacological data (e.g., antibacterial vs. anticancer activity) be resolved?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cancer, ATCC 25923 for S. aureus) and incubation conditions (pH 7.4, 37°C) .
  • Impurity Analysis : Use LC-MS to rule out byproducts (e.g., hydrolyzed amides) that may skew results .
  • Target Profiling : Perform kinome-wide screening to identify off-target interactions that explain divergent activities .

Q. What computational strategies address challenges in molecular docking studies for this compound?

  • Methodological Answer :
  • Flexible Docking : Account for the 4-methylpiperazine ring’s conformational flexibility using algorithms like AutoDock Vina with rotatable bond allowances .
  • Solvent Effects : Include explicit water molecules in MD simulations to model hydrogen bonding with the methoxy group .
  • Validation : Compare docking poses with X-ray crystallography data (if available) or mutagenesis studies on target enzymes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide
Reactant of Route 2
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N-{2-chloro-5-[(4-methylpiperazin-1-yl)carbonyl]phenyl}-4-methoxybenzamide

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